methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Overview
Description
Methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group and a methyl ester group. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate typically involves the asymmetric hydrogenation of racemic precursors. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. For instance, the preparation method may involve the use of sodium hydroxide as an alkali and methyl alcohol as a solvent . The reaction conditions are carefully controlled to ensure high yield and enantioselectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme interactions and receptor binding due to its chiral nature.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
(3R,4R)-1-benzyl-3-methyl-piperidin-4-ol: This compound shares a similar pyrrolidine ring structure but differs in its functional groups and stereochemistry.
(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: This compound is an allosteric inhibitor with a different core structure but similar stereochemical features.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQYKJMMAPSQCP-AAEUAGOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363949 | |
Record name | methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261896-27-9 | |
Record name | methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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